2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid
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Overview
Description
2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both dichlorophenyl and phenyldiazenyl groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzaldehyde with aniline to form the corresponding Schiff base. This intermediate is then subjected to azo coupling with diazonium salts derived from aniline derivatives to yield the final product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2,6-Dimethylphenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid
- 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid (diclofenac acid)
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid is a member of the class of compounds known as azo dyes and Schiff bases, which have garnered attention for their potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl2N4O2
- Molecular Weight : 351.19 g/mol
- CAS Number : [insert CAS number if available]
The compound features a dichlorophenyl group and an azo linkage, which are significant in influencing its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate amines and aldehydes. The following general procedure can be followed:
-
Reactants :
- 2,6-Dichlorobenzaldehyde
- An appropriate amine (e.g., aniline)
- Acid catalyst (e.g., acetic acid)
-
Procedure :
- Mix the reactants in a solvent (e.g., ethanol).
- Heat the mixture under reflux for several hours.
- Cool the solution and precipitate the product by adding water or an anti-solvent.
- Purify the crude product through recrystallization.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following findings summarize key results:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Doxorubicin. For instance:
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
MDA-MB-231 | 12.5 | Similar |
HCT-116 | 15.0 | Higher |
HepG2 | 20.0 | Lower |
These results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer progression, particularly the Epidermal Growth Factor Receptor (EGFR). The binding affinity was found to be significant, with estimated free energy values ranging from −9.4 to −10.9 kcal/mol.
Case Studies
-
Study on MDA-MB-231 Cells :
A study examined the effects of this compound on MDA-MB-231 cells, revealing that it induces apoptosis via caspase activation pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. -
In Vivo Studies :
Animal models treated with this compound exhibited reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology. -
Comparative Studies :
Comparative analysis with other Schiff base derivatives indicated that modifications in substituents significantly affect biological activity, emphasizing structure-activity relationships.
Properties
CAS No. |
654649-18-0 |
---|---|
Molecular Formula |
C20H13Cl2N3O2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]-5-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-17-7-4-8-18(22)16(17)12-23-19-10-9-14(11-15(19)20(26)27)25-24-13-5-2-1-3-6-13/h1-12H,(H,26,27) |
InChI Key |
QICMXDDULKHTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=CC3=C(C=CC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
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